

# Technical Guide: 2-Hydroxy-3-methylisonicotinic Acid Safety & Handling

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## Compound of Interest

Compound Name:	2-Hydroxy-3-methylisonicotinic acid
CAS No.:	126798-27-4
Cat. No.:	B160436

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CAS No: 126798-27-4 | Formula:  $C_7H_7NO_3$  | M.W.: 153.14 g/mol [1]

## Executive Summary

**2-Hydroxy-3-methylisonicotinic acid** (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.[2] Its dual functionality—possessing both a carboxylic acid and a 2-hydroxy/2-oxo motif—renders it a versatile "amphoteric" building block.

However, this versatility introduces specific handling challenges. The compound exhibits prototropic tautomerism, existing primarily as the 2-pyridone form in the solid state. This significantly influences its solubility profile, melting point, and nucleophilic reactivity. This guide moves beyond standard MSDS reporting to provide a researcher-centric workflow for safe handling, solubility optimization, and reactivity management.

## Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Property	Data	Technical Insight
CAS Number	126798-27-4	Verified identifier for procurement.[3]
IUPAC Name	2-Hydroxy-3-methylpyridine-4-carboxylic acid	Often indexed as the pyridone tautomer: 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.
Appearance	White to off-white powder	High lattice energy due to intermolecular H-bonding (dimerization).
Melting Point	>230°C (Predicted/Analogous)	Decomposes before melting; typical of pyridone acids.
pKa (Acid)	~3.5 (COOH), ~11.0 (OH/NH)	Exists as a zwitterion or anionic species at physiological pH.
Solubility	DMSO, DMF, Aqueous Base	Poor solubility in DCM, Et <sub>2</sub> O, or neutral water.

## Structural Tautomerism & Reactivity

Understanding the tautomeric equilibrium is critical for reaction planning. In solution, the equilibrium shifts based on solvent polarity, affecting whether the molecule reacts as a pyridine (N-nucleophile) or a phenol (O-nucleophile).

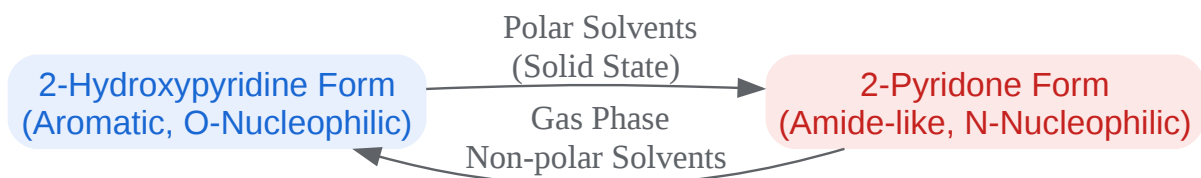


Figure 1: Tautomeric Equilibrium & Reactivity Implications

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## Hazard Identification & Risk Assessment (GHS)

Signal Word:WARNING

This compound is classified under Category 2 for skin/eye irritation and Category 3 for respiratory irritation. While not acutely toxic (e.g., fatal), its ability to crystallize in mucous membranes poses a chronic irritation risk.

Hazard Class	H-Code	Hazard Statement	Prevention Strategy
Skin Irritation	H315	Causes skin irritation.	Nitrile gloves (0.11 mm min). Immediate soap wash.
Eye Irritation	H319	Causes serious eye irritation.	Safety glasses with side shields. Eye wash station readiness.
STOT SE 3	H335	May cause respiratory irritation.	Mandatory Fume Hood use for all solid handling.

### Researcher's Risk Logic

The primary risk is dust inhalation during weighing. The carboxylic acid moiety, combined with the pyridone ring, creates a fine, electrostatic powder that adheres to surfaces.

- Mechanism: Upon contact with moisture (eyes/lungs), the acid protonates local tissue, while the pyridine ring can intercalate with biological membranes, causing sustained irritation.

### Safe Handling & Storage Protocols

#### Protocol A: The "Static-Free" Weighing Workflow

Objective: Prevent dust aerosolization during transfer.

- Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a beaker).
- Anti-Static Measure: Use an anti-static gun or wipe the spatula with a dryer sheet before dipping into the stock bottle. Pyridone acids are notoriously static-prone.
- Transfer: Do not pour. Use a micro-spatula.
- Solubilization: Add solvent (DMSO/DMF) immediately to the weighed solid to suppress dust.

## Protocol B: Solubility & Solution Preparation

Objective: Create a stable stock solution for biological or synthetic use.

The compound is sparingly soluble in water. Attempts to dissolve it in neutral buffers will result in suspension.

Step-by-Step Solubilization:

- Primary Solvent: Dissolve the solid in DMSO (up to 50 mM is typically achievable).
- Aqueous Dilution:
  - Incorrect: Adding water directly -> Precipitation.
  - Correct: Add 1.0 equivalent of NaOH or Na<sub>2</sub>CO<sub>3</sub> if aqueous media is required. The formation of the carboxylate salt (Sodium 2-hydroxy-3-methylisonicotinate) drastically improves water solubility (>100 mM).

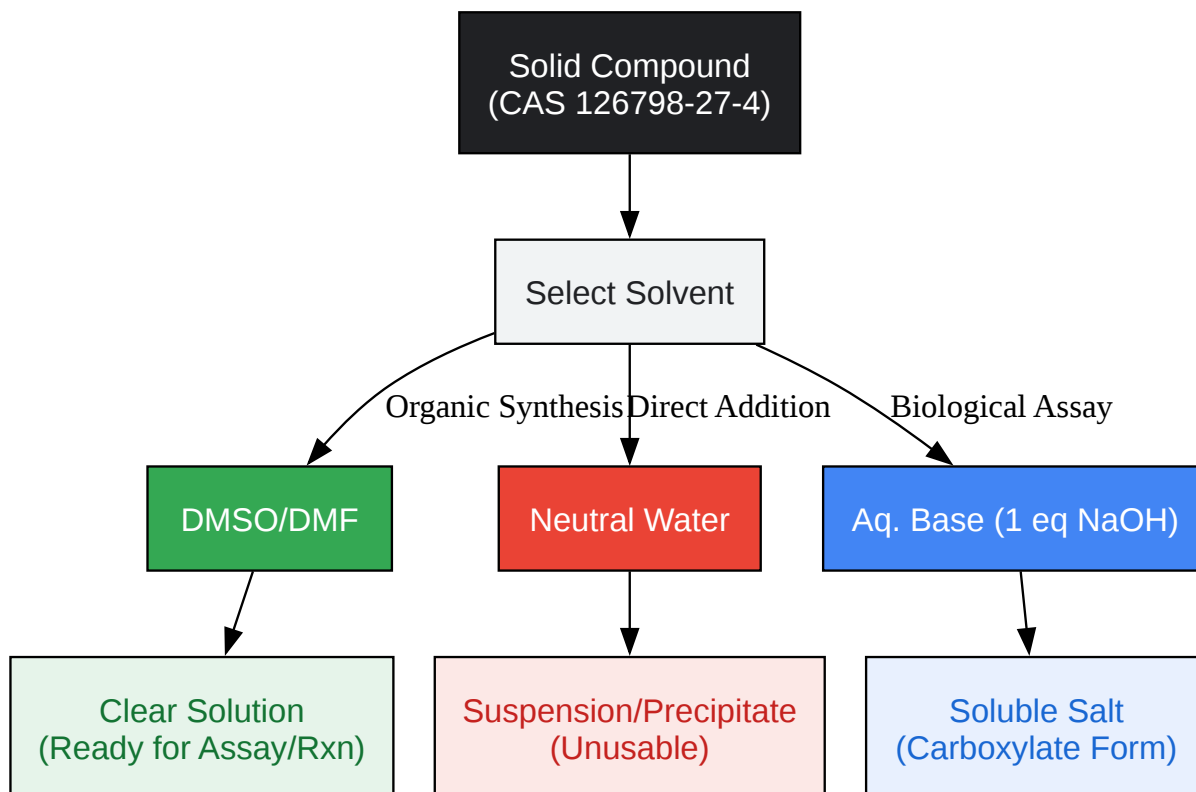


Figure 2: Solubility Decision Logic for 2-Hydroxy-3-methylisonicotinic acid

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## Synthesis & Application Context

**Role in Drug Discovery:** This molecule is a "privileged scaffold." The 3-methyl group restricts rotation, often locking the molecule into a bioactive conformation when used in kinase inhibitors.

**Key Synthetic Transformation:** Chlorination To activate this molecule for coupling (e.g., Suzuki coupling or SNAr), the 2-hydroxy group is typically converted to a chlorine.

- Reagent: Phosphorus oxychloride (POCl<sub>3</sub>) or Thionyl chloride (SOCl<sub>2</sub>).
- Safety Note: This reaction generates HCl gas. The 2-pyridone tautomer reacts to form 2-chloro-3-methylisonicotinic acid.

- Procedure Insight: The carboxylic acid will also convert to the acid chloride. A subsequent quench with alcohol is often needed to form the ester if that is the desired intermediate.

## Emergency Response (Toxicology Grounded)

Exposure Route	Immediate Action	Toxicological Rationale
Eye Contact	Rinse for 15 mins lifting lids.	Acidic residues can cause corneal opacity if not neutralized by dilution.
Skin Contact	Wash with soap/water. Do not use ethanol.	Ethanol increases skin permeability, potentially driving the pyridine deeper into the dermis.
Inhalation	Move to fresh air.	If wheezing occurs, the fine dust has likely irritated the bronchial lining.
Spill Cleanup	Wet wipe method.	Dry sweeping generates dust. Wet the powder with a paper towel soaked in dilute $\text{NaHCO}_3$ to neutralize and capture.

## References

- PubChem. (n.d.). Compound Summary: 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 126798-27-4).<sup>[1][4][5]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-4-carboxylic acid derivatives. Retrieved from [\[Link\]](#)
- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridones and Hydroxypyridines. *Chemical Reviews*, 110(10). (Contextual grounding for Tautomerism mechanism).

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## Sources

- 1. 3-Methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid 97% | CAS: 126798-27-4 | AChemBlock [achemblock.com]
- 2. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]
- 3. 32890-65-6|2-Hydroxy-4-methylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 3-甲基-2-氧代-1,2-二氢吡啶-4-羧酸 | 3-Methyl-2-oxo-1,2-dihydropyridine- | 126798-27-4 - 乐研试剂 [leyan.com]
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